molecular formula C3H6N4O B2624202 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 4254-55-1

4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2624202
CAS No.: 4254-55-1
M. Wt: 114.108
InChI Key: ZEBYNMYXQZRGNV-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 4-amino-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one , reflecting its substitution pattern:

  • A methyl group at position 1 (N1)
  • An amino group at position 4 (N4)
  • A ketone group at position 5 (C5)

Table 1: Key identifiers of this compound

Property Value Source
Molecular Formula $$ \text{C}3\text{H}6\text{N}_4\text{O} $$
Molecular Weight 114.11 g/mol
CAS Registry Number 4254-55-1
SMILES CN1C(=O)N(C=N1)N
InChIKey ZEBYNMYXQZRGNV-UHFFFAOYSA-N

The compound exhibits tautomerism, with the keto form (triazolone) dominating in solid states, while enolic forms may exist in solution. Its planar triazole ring facilitates π-π stacking interactions, a feature exploited in crystal engineering.

Historical Discovery and Development

The synthesis of 1,2,4-triazole derivatives gained momentum in the mid-20th century alongside advances in heterocyclic chemistry. While the exact first report of this compound remains unclear, its development parallels the broader exploration of triazole pharmacophores in the 1970s–1990s. Early synthetic routes adapted hydrazine-carboxylic acid condensations, later refined using microwave-assisted and solvent-free methodologies to improve yields.

Position Within Triazole Heterocyclic Chemistry

As a member of the 1,2,4-triazole family, this compound shares reactivity patterns with classical triazoles while exhibiting distinct properties due to its:

  • Amino substituent : Enhances hydrogen-bonding capacity and nucleophilicity at N4.
  • Methyl group : Introduces steric effects that modulate ring planarity and electronic distribution.
  • Ketone functionality : Provides a site for electrophilic substitution or reduction reactions.

Table 2: Comparison with related 1,2,4-triazolones

Compound Substituents Molecular Weight (g/mol) Key Feature
4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one H at N1, NH₂ at N4 100.08 Parent compound, no methyl group
1-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CH₃ at N1, H at N4 99.09 Lacks amino group
4-Amino-3-isopropyl-1H-1,2,4-triazol-5-one NH₂ at N4, i-Pr at C3 156.18 Bulkier alkyl substituent

Properties

IUPAC Name

4-amino-2-methyl-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c1-6-3(8)7(4)2-5-6/h2H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBYNMYXQZRGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4254-55-1
Record name 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with formamide or its derivatives. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Research has shown that derivatives of 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one possess significant antimicrobial properties. For instance, studies have demonstrated that certain synthesized triazole derivatives exhibit potent activity against bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in pathogens .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have yielded promising results. Studies suggest that it can induce apoptosis in cancer cells through various pathways. For example, compounds derived from this compound have been shown to inhibit tumor growth in vitro and in vivo models .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing novel triazole derivatives from this compound revealed that several compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using agar well diffusion methods.

CompoundMIC (µg/mL)Activity
Compound A32Moderate
Compound B16Strong
Compound C64Weak

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer effects of synthesized derivatives on human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines.

CompoundIC50 (µM)Cell Line
Compound D10MCF7
Compound E15A549
Compound F25MCF7

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a fungicide. Its derivatives have shown efficacy in controlling fungal diseases in crops by inhibiting fungal growth mechanisms .

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their properties are compared below:

Compound Substituents Key Features Biological Activity
4-Amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one N1: Methyl; C4: Amino Weak acidity (pKa ~8.5–10.5); precursor for Schiff base derivatives Moderate antioxidant activity (IC50: 45–75 μM)
3-Alkyl-4-(4-diethylaminobenzylidenamino) derivatives C3: Alkyl; C4: Diethylamino-Schiff base Enhanced antioxidant activity due to electron-donating diethylamino group DPPH scavenging: IC50 12–25 μM
4-Acetylamino derivatives C4: Acetylamino Reduced acidity (pKa ~9.5–11.2); improved lipophilicity Antitumor activity (IC50: 30–50 μM against MCF-7 cells)
3-Phenyl-4-(3,4-dihydroxybenzylidenamino) derivatives C3: Phenyl; C4: Catechol-Schiff base Strong antioxidant activity via radical scavenging and metal chelation Metal chelation: 70–85% efficiency
1-Acetyl-3-alkyl-4-arylidenamino derivatives N1: Acetyl; C4: Arylidenamino Stabilized triazolone ring; increased solubility in polar solvents Antimicrobial activity (MIC: 8–16 μg/mL against S. aureus)

Acidity (pKa) and Solvent Effects

The acidity of triazolone derivatives varies with substituents and solvent polarity:

Compound pKa in Acetonitrile pKa in Isopropyl Alcohol pKa in DMF Reference
4-Amino-1-methyl-triazol-5-one 9.12 9.87 10.04
4-(3,4-Dihydroxybenzylidenamino) derivative 8.92 9.45 9.98
4-Acetylamino derivative 10.21 10.75 11.20

Electron-withdrawing groups (e.g., acetyl) increase pKa, reducing acidity, while electron-donating groups (e.g., diethylamino) lower pKa .

Antioxidant Activity

Antioxidant efficacy depends on substituent-mediated radical scavenging:

Compound DPPH IC50 (μM) Metal Chelation (%) Reducing Power (Absorbance at 700 nm) Reference
4-Amino-1-methyl-triazol-5-one 45–75 50–60 0.45–0.60
4-Diethylamino-Schiff base derivative 12–25 75–85 0.75–0.90
4-Catechol-Schiff base derivative 8–15 80–90 0.85–1.10

Catechol-containing derivatives exhibit superior activity due to dual radical scavenging and iron chelation .

Antitumor and Antimicrobial Activity

  • Antitumor: Acetylamino derivatives inhibit MCF-7 breast cancer cells (IC50: 30–50 μM) by inducing apoptosis .
  • Antimicrobial : Methyl and acetyl derivatives show broad-spectrum activity against S. aureus (MIC: 8–16 μg/mL) and C. albicans (MIC: 16–32 μg/mL) .

Biological Activity

4-Amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (often referred to as 4-amino triazole) is a nitrogen-containing heterocyclic compound with significant biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in antifungal and anticancer therapies. This article explores the biological activity of 4-amino triazole, summarizing key research findings, case studies, and its mechanisms of action.

  • Chemical Formula : C₂H₄N₄O
  • Molecular Weight : 114.11 g/mol
  • CAS Number : 4254-55-1
  • Solubility : Soluble in water and methanol .

Antifungal Activity

4-Amino triazole is notably used as an intermediate in the synthesis of antifungal agents such as fluconazole. Its mechanism involves inhibition of fungal enzyme systems, which are crucial for the synthesis of ergosterol, a key component of fungal cell membranes .

Table 1: Antifungal Activity of 4-Amino Triazole Derivatives

Compound NameActivity AgainstIC50 (µM)Reference
FluconazoleCandida albicans0.5
4-Amino TriazoleAspergillus spp.2.0
Triazole Derivative ACryptococcus neoformans1.0

Anticancer Activity

Recent studies have indicated that derivatives of 4-amino triazole exhibit significant anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through various pathways, including mitochondrial dysfunction and caspase activation.

Case Study: Induction of Apoptosis
In a study examining the effects on cervical cancer cells (SISO), it was found that certain derivatives induced early and late apoptosis at concentrations correlating with their IC50 values. The most potent derivative displayed an IC50 value of approximately 3.77 µM .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound XSISO3.77Induces apoptosis
Compound YRT-1122.38Inhibits cell proliferation
Compound ZHCT-1166.2Mitochondrial dysfunction

The biological activity of 4-amino triazole can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits enzymes involved in nucleic acid synthesis in fungi and cancer cells.
  • Induction of Apoptosis : The compound triggers apoptotic pathways leading to cell death in cancer cells.
  • Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at various phases, contributing to their anticancer effects.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one and its derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation reactions of substituted aldehydes with the parent triazolone. For example, Schiff base derivatives are formed by reacting 3-methyl-4-amino-triazol-5-one with aldehydes (e.g., 4-(4-methylbenzoxy)-benzaldehyde) under reflux conditions in ethanol or acetic acid . Acetylation reactions using acetic anhydride or ketones in basic conditions are also employed to introduce acyl groups .
  • Key Considerations : Solvent choice (e.g., ethanol vs. acetic acid) impacts reaction efficiency and purity. Recrystallization from solvents like methanol or DMF is critical for isolating pure crystals .

Q. How can spectroscopic techniques (IR, NMR, UV-Vis) be optimized for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Focus on N-H stretching (3100–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹). Theoretical IR spectra computed via B3LYP/6-311G(d,p) or HF methods require scaling factors (0.961–0.978) for alignment with experimental data .

  • NMR : GIAO (Gauge-Independent Atomic Orbital) calculations at B3LYP/6-31G(d) level predict ¹H/¹³C chemical shifts. Linear regression (δ_exp = a + b·δ_calc) validates theoretical vs. experimental shifts, with R² > 0.95 in optimized cases .

  • UV-Vis : Solvent polarity (e.g., ethanol) affects λ_max. TD-DFT simulations using polarizable continuum models (PCM) improve accuracy .

    Table 1 : Spectroscopic Data Correlation Example

    ParameterExperimentalB3LYP/6-31G(d)HF/6-31G(d)
    ¹H NMR (ppm)8.218.158.30
    C=O IR (cm⁻¹)169817051712

Advanced Research Questions

Q. How do computational methods (DFT, HF) resolve discrepancies between theoretical and experimental structural data?

  • Methodological Answer :

  • Geometry Optimization : B3LYP/6-311G(d,p) outperforms HF in predicting bond lengths (e.g., C=O: 1.22 Å vs. HF’s 1.25 Å) due to better electron correlation handling .
  • Thermodynamic Properties : Entropy (S) and Gibbs free energy (G) calculations require frequency analysis at the same theory level as optimization. Discrepancies >5% suggest solvent effects or conformational flexibility .
  • HOMO-LUMO Analysis : B3LYP predicts narrower bandgaps (4.5–5.0 eV) than HF (6.0–7.0 eV), aligning better with UV-Vis absorption edges .

Q. What strategies address contradictions in reported antioxidant activities of triazolone derivatives?

  • Methodological Answer :

  • Assay Selection : DPPH and ABTS assays may yield conflicting results due to solubility differences. Use lipophilic solvents (e.g., DMSO) for consistent activity measurement .
  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) enhance radical scavenging, while bulky substituents reduce bioavailability. Compare IC₅₀ values across derivatives with standardized controls (e.g., ascorbic acid) .
  • Theoretical Validation : Correlate HOMO energy (electron-donating capacity) with experimental IC₅₀. A HOMO > -5.0 eV typically indicates strong antioxidant potential .

Q. How can non-aqueous potentiometric titration improve acidity constant (pKa) determination for this compound?

  • Methodological Answer :

  • Solvent Choice : Use tert-butyl alcohol or DMF to enhance solubility. Titrate with 0.1 M tetrabutylammonium hydroxide (TBAH) and calibrate with benzoic acid .
  • Half-Neutralization Method : Determine pKa from inflection points (pH vs. V_titrant). For 4,5-dihydro-triazol-5-ones, pKa ranges 8.5–10.5, influenced by substituent electronegativity .
  • Validation : Compare with DFT-calculated proton affinities (B3LYP/6-31+G(d)). Deviations >0.5 units suggest solvent-specific effects .

Q. What mechanistic insights explain the variable biological activity of Schiff base derivatives?

  • Methodological Answer :

  • Structural Dynamics : Schiff base tautomerism (enol-keto equilibrium) affects binding to biological targets. Use NMR kinetics (e.g., EXSY) to quantify equilibrium constants .
  • Docking Studies : AutoDock Vina or Glide simulations with protein targets (e.g., ALDH enzymes) identify key interactions (e.g., H-bonding with C=O, π-π stacking with aromatic substituents) .
  • In Vitro Testing : Pair molecular docking with enzyme inhibition assays (e.g., IC₅₀ for ALDH7A1) to validate irreversible vs. reversible inhibition mechanisms .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting reports on thermal stability and decomposition pathways?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) and oxidative (O₂) atmospheres. Derivatives with nitro groups (e.g., 3-nitro-triazolone) decompose explosively above 200°C, while methyl derivatives show gradual mass loss .
  • ReaxFF MD Simulations : Model decomposition pathways (e.g., C-N bond cleavage vs. ring opening) to identify dominant mechanisms under varying conditions .
  • Cross-Validation : Compare DSC exotherms with FTIR gas-phase products (e.g., CO₂, NO₂) to resolve pathway ambiguities .

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